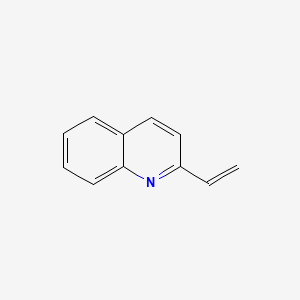

2-Vinylquinoline

描述

属性

IUPAC Name |

2-ethenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h2-8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGNJOCQALIQFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33638-30-1 | |

| Record name | Quinoline, 2-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33638-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4061123 | |

| Record name | Quinoline, 2-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-03-2 | |

| Record name | 2-Ethenylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=772-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Vinylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Vinylquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 2-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 2-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-vinylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-VINYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP7ET1KLE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 2-Vinylquinoline Scaffold

An In-Depth Technical Guide to 2-Vinylquinoline: Synthesis, Properties, and Applications

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of natural products and synthetic bioactive molecules.[1][2] Its rigid, aromatic structure serves as an excellent framework for orienting functional groups in three-dimensional space to interact with biological targets. When this potent scaffold is functionalized at the 2-position with a vinyl (-CH=CH₂) group, the resulting molecule, this compound, becomes a highly versatile building block for both drug discovery and materials science.[3]

The vinyl group is not merely a passive substituent; its conjugated double bond is a reactive handle amenable to a plethora of chemical transformations. This reactivity allows for its incorporation into polymers and for the synthesis of complex molecular architectures, making this compound a key intermediate in the development of novel therapeutic agents, including anticancer, antimalarial, and antimetastatic compounds.[3][4][5] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, primary synthetic routes, and significant applications for researchers in chemistry and drug development.

Core Chemical Structure and Physicochemical Properties

This compound, also known as 2-ethenylquinoline, is a heterocyclic aromatic compound.[6] Its structure consists of a quinoline core with a vinyl group attached at the C2 position. This arrangement allows for electronic communication between the vinyl group and the electron-deficient pyridine ring of the quinoline system, influencing its reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-ethenylquinoline | [7][8] |

| CAS Number | 772-03-2 | [6][9] |

| Molecular Formula | C₁₁H₉N | [6][7][9] |

| Molecular Weight | 155.20 g/mol | [7][8][9] |

| Appearance | Dark orange-brown liquid or solid | [9] |

| Melting Point | 284-285 °C | [9][10] |

| Boiling Point | 120-125 °C at 7 Torr | [10] |

| Density | ~1.03 - 1.07 g/cm³ | [7][10] |

| Flash Point | 111.9 °C | [9] |

| Storage Temperature | 2-8°C | [9] |

| InChI Key | XUGNJOCQALIQFG-UHFFFAOYSA-N | [7] |

Synthesis of this compound: A Comparative Analysis

The synthesis of this compound has attracted significant attention, leading to the development of several effective methodologies. The choice of a synthetic route is often dictated by factors such as the availability of starting materials, desired yield, reaction time, and scalability.

Condensation of 2-Methylquinoline with Aldehydes

From a practical and economic standpoint, the most effective methodology involves the direct condensation of 2-methylquinolines (quinaldines) with an appropriate aldehyde, most commonly formaldehyde.[4][11] This approach is advantageous due to the commercial availability and low cost of the starting materials. The reaction is typically catalyzed by a secondary amine salt, such as diethylamine hydrochloride, in the presence of a weak organic base like triethylamine.[11]

-

Causality: The methyl group at the C2 position of quinoline is sufficiently acidic to be deprotonated, forming a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration of the resulting alcohol intermediate yields the vinyl group. The secondary amine salt and base facilitate the initial deprotonation and the final elimination step. This method's simplicity and high yield make it a preferred route for many applications, including the synthesis of intermediates for drugs like Montelukast.[11]

Microwave-Assisted Olefination

To overcome the challenges of long reaction times and high temperatures associated with traditional condensation methods, microwave-assisted synthesis has emerged as a powerful alternative. A rapid and efficient synthesis can be achieved via a trifluoromethanesulfonamide (TfNH₂)-mediated olefination of 2-methylquinoline and an aldehyde under microwave irradiation.[4]

-

Causality: Microwave irradiation provides rapid and uniform heating, significantly accelerating the reaction rate. The additive, TfNH₂, plays a crucial role in activating the aldehyde and facilitating the olefination process, leading to excellent yields in a much shorter time frame (e.g., 20 minutes).[4] This technique is highly desirable for rapid library synthesis and process optimization.

The Wittig Reaction

The Wittig reaction provides a reliable, albeit more complex, route to 2-vinylquinolines. This method involves the reaction of a 2-quinolinecarboxaldehyde with a phosphonium ylide (e.g., methylenetriphenylphosphorane).[4]

-

Causality: The nucleophilic ylide attacks the aldehyde, forming a betaine intermediate which then collapses to form the alkene and a stoichiometric amount of triphenylphosphine oxide. While effective, this approach is often limited by the availability and stability of 2-quinolinecarboxaldehyde. Furthermore, the removal of the phosphine oxide byproduct can complicate purification, making it less ideal for large-scale synthesis compared to the condensation method.[4]

Key Applications in Research and Development

The unique chemical structure of this compound makes it a valuable monomer in polymer chemistry and a versatile precursor in the synthesis of pharmaceuticals.

Polymer Chemistry

The vinyl group of this compound allows it to undergo polymerization through various mechanisms, including free-radical and controlled-radical pathways, to form poly(this compound).[12][13]

-

Functional Polymers: The resulting polymers possess a nitrogen-containing heterocyclic group in each repeating unit. This feature imparts unique properties and functionalities.[12]

-

Catalysis: The pyridine nitrogen in the polymer backbone can act as a ligand to chelate metal ions. This allows the polymer to be used as a recoverable and reusable support for catalysts.[12]

-

Coatings and Adhesives: Polymers containing pyridine moieties are known for their excellent adhesive properties on various surfaces, making them suitable for creating functional coatings that can enhance adhesion or provide corrosion resistance.[12]

-

pH-Responsive Materials: The nitrogen atom can be protonated at low pH, making the polymer pH-sensitive. This property is exploited in the development of "smart" materials for applications like drug delivery.[12]

Drug Development and Medicinal Chemistry

The this compound scaffold is a key component in a wide range of pharmacologically active compounds. The quinoline core itself is found in numerous approved drugs, and the vinyl group provides a reactive site for further molecular elaboration.[1][3]

-

Antimalarial Agents: Quinoline-based drugs like chloroquine have been mainstays in malaria treatment. Novel this compound derivatives have been synthesized and shown to possess excellent antimalarial activities, even against chloroquine-resistant strains of Plasmodium falciparum.[4]

-

Anticancer Agents: Derivatives of this compound have demonstrated significant potential as anticancer agents.[4][14] For example, 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline derivatives have been identified as a novel class of antimetastatic agents that can suppress the migration and invasion of lung cancer cells.[5] The mechanism of action often involves the inhibition of key signaling pathways or the induction of apoptosis.[3]

-

Leukotriene D4 (LTD4) Antagonists: Substituted 2-vinylquinolines are crucial intermediates in the synthesis of LTD4 antagonists, such as the asthma medication Montelukast.[11]

Visualizing a Key Synthetic Pathway

The following diagram illustrates the common and efficient synthesis of a substituted this compound from its corresponding 2-methylquinoline precursor.

Caption: Synthesis of this compound via Condensation.

Experimental Protocol: Synthesis from 2-Methylquinoline

This protocol describes a representative procedure for synthesizing a this compound derivative from a 2-methylquinoline derivative and formaldehyde, adapted from established methodologies.[11]

Objective: To synthesize 2-vinyl-6-methylquinoline from 2,6-dimethylquinoline.

Materials:

-

2,6-dimethylquinoline (7.9 g, 0.05 mol)

-

Formaldehyde (37% aqueous solution, 5.27 mL, 0.065 mol)

-

Triethylamine (0.4 mL)

-

95% Ethanol (8 mL for initial mixture, 3 mL for catalyst solution)

-

Diethylamine hydrochloride (6.175 g, 0.065 mol)

-

Deionized Water (3 mL)

-

Ethyl acetate (for extraction)

-

Petroleum ether (for recrystallization)

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,6-dimethylquinoline (7.9 g), 37% formaldehyde solution (5.27 mL), triethylamine (0.4 mL), and 95% ethanol (8 mL).

-

Initial Heating: Stir the mixture and heat to approximately 60°C until all solids have completely dissolved.

-

Catalyst Preparation: In a separate beaker, prepare a solution of diethylamine hydrochloride (6.175 g) in a mixture of 95% ethanol (3 mL) and water (3 mL).

-

Catalyst Addition: Slowly add the diethylamine hydrochloride solution dropwise to the main reaction mixture.

-

Reflux: Heat the complete reaction mixture to reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup - Solvent Removal: Once the starting material is consumed (as indicated by TLC), cool the reaction to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add 100 mL of water. Extract the aqueous mixture with ethyl acetate (3 x 60 mL).

-

Washing and Drying: Combine the organic layers and wash with a saturated brine solution. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by recrystallization from an ethyl acetate/petroleum ether solvent system to yield the final product, 2-vinyl-6-methylquinoline, as a crystalline solid.[11]

Conclusion

This compound stands out as a molecule of significant strategic value. Its straightforward and efficient synthesis, combined with the versatile reactivity of its vinyl group, provides chemists with a powerful tool for innovation. For drug development professionals, it is a proven precursor to potent therapeutic agents targeting a range of diseases from cancer to malaria. For materials scientists, it is a functional monomer capable of imparting desirable properties such as thermal stability, pH-responsiveness, and catalytic activity to advanced polymers. The continued exploration of this compound and its derivatives promises to yield further breakthroughs across the scientific landscape.

References

- 1. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline derivatives as a novel type of antimetastatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pschemicals.com [pschemicals.com]

- 7. This compound, Stabilized 99%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound | C11H9N | CID 69875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. echemi.com [echemi.com]

- 11. CN101591291A - The synthetic method of this compound compounds - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Vinylquinoline CAS number and molecular weight

An In-Depth Technical Guide to 2-Vinylquinoline for Researchers and Drug Development Professionals

Introduction

This compound, a heterocyclic aromatic compound, stands as a pivotal building block in the realms of medicinal chemistry and materials science. Its structure, featuring a quinoline core appended with a reactive vinyl group at the 2-position, offers a unique combination of properties that make it a versatile precursor for a wide array of functional molecules. The quinoline scaffold itself is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[1] The addition of the vinyl moiety provides a reactive handle for diverse chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications and handling, tailored for professionals in research and development.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | References |

| CAS Number | 772-03-2 | [2][3][4][5][6][7] |

| Molecular Formula | C₁₁H₉N | [2][4][5] |

| Molecular Weight | 155.20 g/mol | [2][3][4] |

| IUPAC Name | 2-ethenylquinoline | [4][6] |

| Synonyms | 2-Ethenylquinoline, Vinyl quinoline | [2][4][5][6][7] |

| Appearance | Dark orange-brown liquid or solid | [2][4][8] |

| Melting Point | 284-285 °C | [2][7][8] |

| Boiling Point | 120-125 °C at 7 Torr | [8] |

| Density | ~1.03 g/cm³ | [2][4][8] |

| Solubility | Soluble in DMSO and acetic acid | [9] |

| Stabilizer | Often supplied with a stabilizer like hydroquinone | [4] |

Synthesis of this compound: A Comparative Overview

The synthesis of 2-vinylquinolines has attracted significant attention due to their biological importance.[10] Several methodologies have been developed, each with its own advantages and limitations. The choice of a synthetic route often depends on factors such as substrate availability, desired scale, and reaction conditions.

Key Synthetic Strategies

-

Wittig Reaction : This classic method involves the reaction of 2-quinolinecarboxaldehydes with appropriate ylides. While effective, the limited availability of the aldehyde starting material can narrow the scope of this approach.[10]

-

Reductive Olefination : Quinoline N-oxides can be treated with styrenes to selectively produce trans-2-vinylquinolines.[10]

-

Condensation Reactions : From a practical standpoint, the most effective method is the direct condensation of 2-methylquinolines with aldehydes.[10] This aldol-type condensation, however, can require high temperatures and long reaction times.[10] To overcome these challenges, variations such as microwave-assisted synthesis and the use of mediators like trifluoromethanesulfonamide (TfNH₂) have been developed to improve reaction kinetics and yields.[10]

-

Catalyst-Free Deamination : A facile, catalyst-free synthesis has been reported via a direct deamination reaction occurring during a Mannich synthesis.[11]

-

Reaction with Formaldehyde : A straightforward method involves heating 2-methylquinoline compounds with formaldehyde, often in the presence of a secondary amine hydrochloride and a small amount of an organic base, which can simplify the synthesis of intermediates for drugs like Montelukast.[12]

Caption: Microwave-assisted synthesis of this compound.

Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a reported efficient synthesis of 2-vinylquinolines.[10]

-

Reaction Setup : To a microwave vial, add 2-methylquinoline (1 mmol), the desired aldehyde (1.2 mmol), and trifluoromethanesulfonamide (TfNH₂) (0.2 mmol) in a suitable solvent like toluene.

-

Microwave Irradiation : Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

-

Work-up : After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by the vinyl group, which readily participates in a variety of transformations, including polymerization, addition reactions, and cross-coupling reactions. This makes it a valuable intermediate for introducing the quinoline moiety into larger, more complex molecules. The nitrogen atom in the quinoline ring can also act as a ligand for metal ions, a property that is exploited in the development of polymer-supported catalysts.[13]

Applications in Research and Drug Development

The versatile nature of this compound has led to its use in several key areas of research and development.

Anticancer and Antimalarial Agents

Substituted 2-vinylquinolines, particularly 2-styrylquinolines, have demonstrated significant potential as anticancer agents.[1] Their mechanisms of action often involve inducing apoptosis and cell cycle arrest.[1] Furthermore, the quinoline core is a well-established pharmacophore in antimalarial drugs, and derivatives of this compound have shown excellent activity against chloroquine-resistant strains of Plasmodium falciparum.[10]

Caption: Drug development workflow using this compound.

Polymer Synthesis

This compound is a functional monomer that can be polymerized through various methods, including free-radical and controlled-radical polymerizations.[13] The resulting polymers have potential applications in:

-

Catalysis : The pyridine nitrogen in the polymer backbone can chelate metal ions, creating polymer-supported catalysts that are stable and reusable.[13]

-

Drug Delivery : The nitrogen atom can be protonated at low pH, leading to pH-responsive behavior that can be exploited for smart drug delivery systems.[13]

-

Coatings : Polymers containing pyridine moieties often exhibit good adhesion to various substrates, making them suitable for functional coatings.[13]

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial for ensuring laboratory safety.

-

Hazards : this compound is harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14]

-

Precautions : Always work in a well-ventilated area and avoid inhaling dust or fumes.[14] Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[14] Avoid contact with skin and eyes.[14] Do not eat, drink, or smoke when handling this chemical.[14]

-

Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[14] It is recommended to store under an inert atmosphere, such as argon, as the compound can be air-sensitive.[14] Keep away from incompatible materials and sources of ignition.[14]

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and materials science. Its unique chemical structure allows for a wide range of synthetic modifications, leading to the creation of novel compounds with potent biological activities and advanced materials with unique properties. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists looking to harness the full potential of this versatile molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. Cas 772-03-2,this compound | lookchem [lookchem.com]

- 3. This compound , ≥95% , 772-03-2 - CookeChem [cookechem.com]

- 4. This compound, Stabilized 99%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound | C11H9N | CID 69875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 772-03-2 [amp.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. 2-Hydroxy-8-vinylquinoline () for sale [vulcanchem.com]

- 10. Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. CN101591291A - The synthetic method of this compound compounds - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

reactivity of the vinyl group in 2-vinylquinoline

An In-depth Technical Guide to the Reactivity of the Vinyl Group in 2-Vinylquinoline

Abstract

The this compound scaffold is a cornerstone in contemporary medicinal chemistry and materials science. The vinyl group at the C2 position is not merely a passive substituent; it is a highly versatile and reactive handle that dictates the molecule's synthetic utility. The electron-withdrawing nature of the quinoline nitrogen atom polarizes the vinyl group, rendering it susceptible to a wide array of chemical transformations. This guide provides an in-depth exploration of the synthesis and reactivity of this compound, with a focus on nucleophilic additions, cycloaddition reactions, and polymerization. We will delve into the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and highlight the scaffold's application in the development of novel therapeutic agents.

Introduction: The Strategic Importance of this compound

Quinoline derivatives are classified as "privileged scaffolds" in drug discovery, forming the structural core of numerous approved pharmaceuticals, from antimalarials like chloroquine to modern anticancer agents.[1][2] The introduction of a vinyl group (an ethenyl substituent) at the 2-position dramatically expands the synthetic possibilities of this scaffold.[2] This modification creates an electron-deficient π-system, transforming the vinyl group into a competent Michael acceptor and a reactive partner in cycloaddition and polymerization reactions.[3][4]

This unique electronic profile makes this compound a valuable precursor for generating diverse molecular libraries with significant biological potential. Derivatives have demonstrated a wide spectrum of pharmacological activities, including antimalarial, anticancer, antileishmanial, and enzyme inhibitory effects.[1][5] This guide serves as a technical resource for researchers aiming to leverage the distinct reactivity of this compound in their synthetic and drug development endeavors.

Synthesis of the this compound Core

The accessibility of the this compound scaffold is crucial for its widespread application. Several synthetic strategies have been developed, with the most efficient methods involving direct condensation reactions.

Key Synthetic Methodologies

The primary methods for synthesizing 2-vinylquinolines involve either building the vinyl group onto a pre-existing quinoline or constructing the quinoline ring with the vinyl group already incorporated. The former is more common.

-

Condensation with Aldehydes: The most direct and cost-effective method is the condensation of a 2-methylquinoline (quinaldine) derivative with an aldehyde, typically formaldehyde.[1][6][7] This reaction is often mediated by a secondary amine salt, such as diethylamine hydrochloride, in the presence of a catalytic amount of an organic base like triethylamine.[6]

-

Wittig Reaction: This classic olefination method involves the reaction of a 2-quinolinecarboxaldehyde with a phosphonium ylide.[1] While effective, its scope can be limited by the commercial availability of the requisite aldehyde starting materials and the need to remove stoichiometric phosphine oxide byproducts.[1]

-

Mannich Reaction & Elimination: This multi-step process involves reacting a 2-methylquinoline with formaldehyde and a secondary amine to form a Mannich base, which is subsequently quaternized and eliminated to yield the vinyl group.[6][7] This route is generally less efficient than direct condensation.

The direct condensation approach offers the best balance of simplicity, yield, and cost-effectiveness for most applications.

Table 1: Comparison of Primary Synthetic Routes to 2-Vinylquinolines

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages | Reference(s) |

| Direct Condensation | 2-Methylquinoline, Formaldehyde | Diethylamine HCl, Triethylamine | High yield, simple operation, cost-effective | Requires heating | [6][7][8] |

| Wittig Reaction | 2-Quinolinecarboxaldehyde, Ylide | Phosphonium salt, Strong base | Good yields, well-established | Limited aldehyde availability, byproduct removal | [1] |

| Microwave-Assisted Olefination | 2-Methylquinoline, Aldehyde | TfNH₂, Microwave irradiation | Rapid reaction times, efficient | Requires specialized equipment | [1] |

Experimental Protocol: Synthesis of this compound via Direct Condensation

This protocol is adapted from established methodologies for the vinylation of 2-methyl-azaheterocycles.[6][8] The causality behind this procedure lies in the in-situ formation of an electrophilic iminium species from formaldehyde and diethylamine, which then reacts with the nucleophilic enamine equivalent of 2-methylquinoline. The subsequent elimination of the amine affords the vinyl product.

Materials:

-

2-Methylquinoline (1 eq.)

-

Formaldehyde (37% aqueous solution, 1.3 eq.)

-

Diethylamine hydrochloride (1.3 eq.)

-

Triethylamine (catalytic amount, ~0.08 ml per 0.01 mol of substrate)

-

Ethanol (95%)

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a mixture of 2-methylquinoline (1 eq.), 37% formaldehyde solution (1.3 eq.), triethylamine (catalytic amount), and 95% ethanol.

-

Stir and heat the mixture to approximately 60°C until all solids dissolve.

-

In a separate beaker, prepare a solution of diethylamine hydrochloride (1.3 eq.) in a 1:1 mixture of ethanol and water.

-

Add the diethylamine hydrochloride solution dropwise to the reaction mixture.

-

Heat the complete reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (2-methylquinoline) is consumed (typically 5-6 hours).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Take up the residue in water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to yield pure this compound.

Diagram 1: Synthetic Workflow for this compound

Caption: Workflow for the direct condensation synthesis of this compound.

Core Reactivity of the Vinyl Group

The vinyl group in this compound is the focal point of its chemical versatility. Its reactivity is dominated by its electrophilic character, making it a prime substrate for addition and cycloaddition reactions.

Nucleophilic Conjugate Addition (Michael Addition)

The electron-withdrawing effect of the quinoline ring system makes the β-carbon of the vinyl group electrophilic and highly susceptible to attack by a wide range of nucleophiles.[9] This 1,4-conjugate addition, or Michael addition, is a powerful tool for C-C and C-heteroatom bond formation.[10]

Mechanism: The reaction proceeds via the attack of a nucleophile (Nu⁻) on the terminal carbon of the vinyl group. This breaks the C=C π-bond, and the resulting electron density is delocalized into the quinoline ring, forming a stabilized aza-enolate intermediate. Subsequent protonation yields the final addition product. This two-step process allows for the selective functionalization of the vinyl side chain.[9][10]

Scope of Nucleophiles:

-

N-Nucleophiles: Amines, azides

-

O-Nucleophiles: Alcohols, phenols (as alkoxides/phenoxides)

-

S-Nucleophiles: Thiols (as thiolates)

-

C-Nucleophiles: Grignard reagents, organolithiums, enolates

This reactivity is foundational for elaborating the this compound core into more complex drug-like molecules.[9]

Diagram 2: Mechanism of Michael Addition

Caption: General mechanism for nucleophilic conjugate addition.

Cycloaddition Reactions

Cycloaddition reactions are powerful for constructing cyclic systems in a single, often stereospecific, step.[11] this compound, acting as an electron-poor dienophile, is an excellent substrate for [4+2] cycloadditions (Diels-Alder reactions).

Organocatalytic [4+2] Cycloaddition: An important advancement is the use of synergistic organocatalysis to achieve highly enantioselective [4+2] cycloadditions.[4][12] In this approach, a Brønsted acid (like CH₃SO₃H) protonates the quinoline nitrogen. This protonation significantly increases the electron-withdrawing capacity of the quinoline ring, further activating the vinyl group as a dienophile. Simultaneously, a chiral secondary amine catalyst reacts with a dienal to form a reactive trienamine intermediate. The subsequent cycloaddition between the activated vinylquinolinium species and the trienamine proceeds with high efficiency and stereocontrol.[4][12]

This strategy provides an elegant and atom-economical route to complex, chiral quinoline-containing scaffolds that are of high value in medicinal chemistry.[4]

Experimental Protocol: Enantioselective [4+2] Cycloaddition of a Vinylquinoline

This protocol is a conceptual representation based on the work of Lu and co-workers.[4] It demonstrates the principles of synergistic activation.

Materials:

-

This compound derivative (1 eq.)

-

Dienal (e.g., (2E,4E)-hexa-2,4-dienal) (1.2 eq.)

-

Chiral aminocatalyst (e.g., a diarylprolinol silyl ether) (20 mol%)

-

Brønsted acid (e.g., CH₃SO₃H) (20 mol%)

-

Anhydrous solvent (e.g., Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the this compound derivative (1 eq.), the chiral aminocatalyst (0.2 eq.), and the Brønsted acid (0.2 eq.).

-

Add anhydrous toluene via syringe and stir the mixture at the specified temperature (e.g., room temperature).

-

Add the dienal (1.2 eq.) dropwise to the solution.

-

Allow the reaction to stir for the required time (e.g., 24-48 hours), monitoring by TLC or HPLC for consumption of the limiting reagent.

-

Upon completion, quench the reaction (e.g., with saturated NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the chiral cycloaddition product.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Polymerization of the Vinyl Group

The vinyl group enables this compound to act as a monomer in the synthesis of advanced polymers.[3] Poly(this compound) has unique properties stemming from the nitrogen-containing aromatic rings, making it a candidate for applications in catalysis and pH-responsive drug delivery systems.[3][13]

Polymerization Methods:

-

Free-Radical Polymerization: Initiated by agents like 2,2'-Azobis(2-methylpropionitrile) (AIBN), this is a common method for producing polymers.[3]

-

Anionic Polymerization: This method can produce "living polymers" with well-defined molecular weights and low polydispersity.[14] The living nature of the polymer allows for the subsequent synthesis of block copolymers.

Experimental Protocol: Free-Radical Solution Polymerization of this compound

This is a general protocol for the AIBN-initiated polymerization of a vinyl monomer.[3] The exclusion of oxygen is critical, as oxygen can act as a radical scavenger and inhibit polymerization.

Materials:

-

This compound (monomer)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

Anhydrous N,N-Dimethylformamide (DMF) (solvent)

-

Methanol (non-solvent for precipitation)

-

Nitrogen or Argon gas

Procedure:

-

In a Schlenk flask, dissolve the this compound monomer and AIBN (typically 1 mol% relative to the monomer) in anhydrous DMF.

-

Subject the solution to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

-

Backfill the flask with an inert gas (Nitrogen or Argon) and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).

-

Allow the polymerization to proceed with stirring for a set time (e.g., 24 hours). The solution will become more viscous as the polymer forms.

-

To terminate the reaction, cool the flask in an ice bath and expose the solution to air.

-

Precipitate the polymer by slowly pouring the viscous solution into a large volume of a stirred non-solvent, such as methanol.

-

Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

Diagram 3: Polymerization Workflow

Caption: Key steps in the free-radical polymerization of this compound.

Applications in Drug Discovery and Development

The versatile reactivity of the vinyl group is directly translatable to the synthesis of potent, biologically active molecules. The vinyl moiety acts as a key linker or reactive pharmacophore that can be elaborated to optimize drug properties.

-

Antimalarial Agents: 2-Vinylquinolines are important precursors for antimalarial compounds.[1] Their synthesis is often a key step in the development of new agents to combat chloroquine-resistant strains of Plasmodium falciparum.[1]

-

Anticancer Agents: Derivatives of this compound, especially 2-styrylquinolines, have shown significant promise as anticancer agents.[2] For example, 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline derivatives have been identified as novel antimetastatic agents that can suppress the migration and invasion of lung cancer cells.[5] Their mechanisms often involve the inhibition of critical signaling pathways (e.g., Akt and ERK) and the reduction of matrix metalloproteinase (MMP) activity.[5]

-

Leukotriene D4 (LTD4) Antagonists: Substituted 2-vinylquinolines are crucial intermediates in the synthesis of Montelukast, a widely used drug for the treatment of asthma.[6]

Table 2: Selected Bioactive this compound Derivatives

| Compound Class | Example Structure | Biological Activity | Therapeutic Area | Reference |

| Antimalarials | UCF 501 | Potent against CQ-resistant P. falciparum | Infectious Disease | [1] |

| Anticancer Agents | FZ41 | Integrase Inhibitor | Oncology/Virology | [1] |

| Antimetastatic Agents | (E)-6-methoxy-3-(4-methoxyphenyl)-2-[2-(5-nitrofuran-2-yl)vinyl]quinoline | Inhibits cancer cell migration and invasion | Oncology | [5] |

| LTD4 Antagonists | Montelukast Precursor | Intermediate for asthma medication | Inflammation | [6] |

Conclusion and Future Outlook

The vinyl group in this compound is a powerful and versatile functional group whose reactivity is expertly modulated by the electronic properties of the quinoline ring. Its capacity to undergo nucleophilic conjugate addition, participate in stereocontrolled cycloaddition reactions, and form functional polymers makes it an invaluable building block for both medicinal chemists and materials scientists. The straightforward synthesis of the this compound core further enhances its appeal.

Future research will likely focus on developing novel catalytic systems to further expand the scope and stereocontrol of its reactions. The application of these advanced synthetic methods will undoubtedly lead to the discovery of new therapeutic agents and innovative materials built upon this remarkable scaffold. The strategic functionalization of the vinyl group will continue to be a key approach in the quest for molecules with precisely tailored biological and physical properties.

References

- 1. Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline derivatives as a novel type of antimetastatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN101591291A - The synthetic method of this compound compounds - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 11. fiveable.me [fiveable.me]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Solubility and Stability of 2-Vinylquinoline

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-vinylquinoline, focusing on its solubility in various solvent systems and its stability under a range of stress conditions. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as a key building block in the synthesis of novel chemical entities. By synthesizing available data with established principles of physical organic chemistry and analytical science, this guide offers field-proven insights into experimental design and interpretation. We will explore the fundamental principles governing the dissolution and degradation of this compound, present methodologies for their empirical determination, and provide a framework for the development of robust and reliable analytical protocols.

Introduction: The Significance of this compound in Modern Chemistry

This compound is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry, materials science, and organic synthesis.[1][2][3] Its unique molecular architecture, featuring a quinoline core fused with a reactive vinyl group, makes it a versatile precursor for a wide array of complex molecules. The quinoline moiety is a common scaffold in numerous biologically active compounds, including antimalarials, anticancer agents, and anti-inflammatory drugs.[4] The vinyl group, on the other hand, serves as a reactive handle for various chemical transformations, such as polymerization and addition reactions.

The successful application of this compound in any synthetic or formulation endeavor is critically dependent on a thorough understanding of its solubility and stability. Solubility dictates the choice of reaction media, purification methods, and formulation strategies. Stability, or the lack thereof, can impact product yield, purity, and shelf-life, and may lead to the formation of undesirable and potentially toxic degradation products. This guide aims to provide a detailed exploration of these two crucial parameters.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in various experimental settings.

| Property | Value/Description | Source |

| Molecular Formula | C₁₁H₉N | [5] |

| Molecular Weight | 155.20 g/mol | [5] |

| Appearance | Dark orange-brown liquid | [1] |

| Boiling Point | ~238 °C (for quinoline) | [2][3] |

| pKa (Predicted) | 4.88 ± 0.40 | [1] |

| Storage | Store at 2-8°C | [6] |

The quinoline ring system is aromatic and weakly basic, with the nitrogen atom's lone pair of electrons contributing to its basicity. The predicted pKa of approximately 4.9 suggests that this compound will be protonated in acidic solutions, a factor that significantly influences its solubility.

Solubility Profile of this compound

The solubility of a compound is a thermodynamic equilibrium between the solid state and a solution. For a liquid like this compound, it refers to its miscibility with a given solvent. The general principle of "like dissolves like" provides a preliminary guide to its solubility.

Qualitative Solubility Analysis

Based on its chemical structure, a bicyclic aromatic system with a polar nitrogen atom, this compound is expected to exhibit the following solubility characteristics:

-

Water: Quinoline itself is only slightly soluble in cold water but dissolves more readily in hot water.[1] The presence of the hydrophobic vinyl group in this compound likely further reduces its aqueous solubility at neutral pH.

-

Organic Solvents: Quinoline and its derivatives are generally soluble in a wide range of organic solvents.[1][2][3][7][8] This is attributed to the ability of the aromatic rings to engage in van der Waals interactions with organic solvent molecules.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected due to the potential for hydrogen bonding with the quinoline nitrogen.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated due to dipole-dipole interactions.

-

Non-polar Solvents (e.g., Toluene, Hexane): Lower solubility is expected compared to polar solvents, although some dissolution may occur due to the aromatic nature of the molecule.

-

Quantitative Solubility Insights

While specific quantitative solubility data for this compound is scarce in the public domain, data for a structurally similar compound, (E)-2-styrylquinoline, provides a valuable reference point. The solubility of (E)-2-styrylquinoline at pH 7.4 has been reported to be 0.5 µg/mL.[9] This low value in an aqueous buffer highlights the hydrophobic nature of the extended aromatic system.

Table of Inferred and Analog-Based Solubility:

| Solvent | Expected Solubility of this compound | Rationale/Analog Data |

| Water (pH 7) | Very Low | Based on quinoline's slight solubility and the hydrophobicity of the vinyl group.[1] (E)-2-styrylquinoline solubility is 0.5 µg/mL at pH 7.4.[9] |

| Ethanol | Soluble | Quinoline derivatives generally show good solubility in ethanol.[8] |

| Methanol | Soluble | Similar to ethanol, expected to be a good solvent. |

| Acetone | Soluble | A polar aprotic solvent capable of dissolving quinoline derivatives. |

| DMSO | Soluble | A powerful polar aprotic solvent, expected to readily dissolve this compound.[8] |

| Toluene | Likely Soluble | The aromatic nature of both solute and solvent should facilitate dissolution. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following method is based on the principle of generating a saturated solution and quantifying the dissolved solute concentration, typically by High-Performance Liquid Chromatography (HPLC).

Workflow for Solubility Determination:

Caption: A generalized workflow for the experimental determination of compound solubility.

Step-by-Step Methodology:

-

Preparation of Calibration Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration. Perform serial dilutions to create a series of calibration standards.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent.

-

Equilibration: Seal the vials and place them in a thermostatic shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.

-

Separation of Undissolved Solute: Centrifuge the vials to pellet the excess solid. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Quantification: Dilute the filtered supernatant to a concentration within the range of the calibration curve. Analyze the diluted sample by HPLC and determine the concentration from the calibration curve.

-

Calculation: Calculate the solubility of this compound in the test solvent by multiplying the determined concentration by the dilution factor.

Stability of this compound: A Forced Degradation Approach

Understanding the stability of this compound is paramount for ensuring its quality and for the development of stable formulations. Forced degradation studies, also known as stress testing, are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[10] These studies involve subjecting the compound to conditions more severe than those it would encounter during normal handling and storage.

Key Factors Influencing Stability

The stability of this compound can be influenced by several factors:

-

pH: The quinoline ring's basicity makes it susceptible to pH-dependent degradation.

-

Light (Photostability): Aromatic compounds, especially those with conjugated double bonds, are often susceptible to photodegradation.[11]

-

Temperature (Thermal Stability): Elevated temperatures can accelerate degradation reactions.

-

Oxidation: The electron-rich aromatic system and the vinyl group can be susceptible to oxidation.

Predicted Degradation Pathways

Based on the chemical structure of this compound and the known degradation of related compounds like quinoline, several degradation pathways can be postulated.

Potential Degradation Pathways of this compound:

Caption: Postulated degradation pathways of this compound under various stress conditions.

-

Hydrolysis: Under acidic or basic conditions, the vinyl group could potentially undergo hydration. The quinoline ring itself is generally stable to hydrolysis, but extreme pH and temperature could lead to ring opening.

-

Oxidation: The vinyl group is susceptible to oxidative cleavage. The electron-rich quinoline ring can also be oxidized, potentially forming N-oxides or hydroxylated derivatives.

-

Photodegradation: Exposure to UV light can lead to various photochemical reactions, including cis-trans isomerization of the vinyl group, photocyclization, and photooxidation.[12][13][14]

-

Thermal Degradation: At elevated temperatures, polymerization of the vinyl group is a likely degradation pathway. Fragmentation of the quinoline ring could also occur at very high temperatures.

Experimental Protocol for Forced Degradation Studies

The following protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions. A stability-indicating HPLC method capable of separating the parent compound from its degradation products is essential for this analysis.

Workflow for Forced Degradation Studies:

Caption: A systematic workflow for conducting forced degradation studies.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a water/acetonitrile mixture) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.

-

Thermal Degradation: Place the stock solution in an oven at a high temperature (e.g., 80°C). For the solid compound, place the powder directly in the oven.

-

Photolytic Degradation: Expose the stock solution in a photochemically transparent container to a light source that provides both UV and visible light.

-

-

Sampling and Analysis: Withdraw samples at appropriate time intervals. Neutralize the acidic and basic samples before analysis. Analyze all samples, including unstressed controls, by HPLC.

-

Data Interpretation: Compare the chromatograms of the stressed samples to the control to identify degradation peaks. Quantify the amount of this compound remaining and the amount of each degradation product formed.

Analytical Methodologies for Characterization

Robust analytical methods are crucial for accurately assessing the solubility and stability of this compound.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying this compound and its degradation products. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. UV detection at a wavelength where this compound has strong absorbance is typically employed.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of unknown degradation products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile degradation products.

-

UV/Vis Spectroscopy: This can be a simple and rapid method for preliminary solubility screening and for monitoring the overall degradation process.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility and stability of this compound, grounded in fundamental chemical principles and established analytical methodologies. While specific quantitative data for this compound remains an area for further investigation, the information and protocols presented here offer a robust framework for researchers to empirically determine these critical parameters. A thorough understanding and characterization of the solubility and stability of this compound will undoubtedly facilitate its successful application in the development of novel pharmaceuticals, advanced materials, and innovative chemical processes. Future work should focus on generating and publishing quantitative solubility data in a range of pharmaceutically and industrially relevant solvents, as well as detailed structural elucidation of its degradation products under various stress conditions.

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. mechotech.in [mechotech.in]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. Styrylquinoline - A Versatile Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation pathway of quinolines in a biofilm system under denitrifying conditions | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 6. Microbial degradation of quinoline and methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline: Structure, Properties & Uses Explained [vedantu.com]

- 8. benchchem.com [benchchem.com]

- 9. (E)-2-Styrylquinoline | C17H13N | CID 5357469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ucj.org.ua [ucj.org.ua]

- 14. Regiospecific C-N photocyclization of 2-styrylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Vinylquinoline: A Comprehensive Technical Guide to Precursors and Synthesis

Introduction

Quinoline and its derivatives are fundamental heterocyclic scaffolds that form the structural core of a vast array of pharmacologically active compounds and functional materials.[1][2] Among these, 2-vinylquinoline stands out as a particularly valuable intermediate, offering a reactive vinyl group that serves as a versatile handle for further molecular elaboration.[3] This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, with a focus on the selection of precursors, the rationale behind various synthetic strategies, and detailed experimental protocols. The content is tailored for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of the synthesis of this important building block.[1][3]

The quinoline core is a "privileged scaffold" in medicinal chemistry, renowned for its presence in numerous approved drugs with a broad spectrum of activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][4] The introduction of a vinyl group at the 2-position of the quinoline ring system opens up a wealth of synthetic possibilities for creating diverse molecular architectures with significant biological potential.[3] This guide will delve into the classical and modern methodologies for the synthesis of this compound, providing the necessary technical insights for its efficient preparation in a laboratory setting.

I. Synthesis of the Quinoline Core: Foundational Strategies

The journey to this compound often begins with the construction of a substituted quinoline precursor, typically 2-methylquinoline (quinaldine). Several named reactions are cornerstones of quinoline synthesis, each with its own set of advantages and substrate scope.

The Skraup Synthesis

The Skraup synthesis is a classic and widely used method for the preparation of quinolines.[5] In its archetypal form, it involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene, to yield quinoline.[5][6]

Mechanism Insight: The reaction proceeds through the dehydration of glycerol by sulfuric acid to form acrolein. This is followed by a Michael addition of the aniline to the acrolein, and subsequent cyclization and oxidation to furnish the quinoline ring.[7]

Application to 2-Methylquinoline: To synthesize 2-methylquinoline, crotonaldehyde is used in place of glycerol.[8][9] The reaction of aniline with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent yields the desired 2-methylquinoline.[8]

The Doebner-von Miller Reaction

A variation of the Skraup synthesis, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones to produce substituted quinolines.[10] This method is particularly relevant for the synthesis of 2-methylquinoline and its derivatives.[3]

Causality in Precursor Choice: The reaction of an aniline with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, in the presence of a strong acid like hydrochloric acid, directly leads to the formation of a 2-substituted quinoline.[3][10] The choice of the α,β-unsaturated carbonyl compound dictates the substitution pattern of the resulting quinoline.

The Friedländer Synthesis

The Friedländer synthesis offers a convergent approach, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][11] This method is highly versatile and can be catalyzed by either acids or bases.[1][12]

Expertise in Application: While not the most direct route to 2-methylquinoline itself, the Friedländer synthesis is invaluable for constructing more complex, substituted quinoline cores that can later be functionalized to introduce a vinyl group.[1] For instance, the reaction of 2-aminobenzaldehyde with acetone would yield 2-methylquinoline.

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an arylamine with a β-diketone.[2][13] This reaction proceeds through the formation of an enamine intermediate, followed by cyclization.[6][14]

Strategic Advantage: This method is particularly useful for the synthesis of 2,4-disubstituted quinolines.[2][10] By selecting the appropriate β-diketone, one can readily introduce substituents at both the 2- and 4-positions of the quinoline ring.

II. Direct Routes to this compound from 2-Methylquinoline

Once 2-methylquinoline (quinaldine) is obtained, several methods can be employed to introduce the vinyl group at the 2-position. The reactivity of the methyl group at this position is key to these transformations.

Condensation with Aldehydes

The most direct and atom-economical approach for the synthesis of 2-vinylquinolines is the condensation of 2-methylquinolines with aldehydes.[15]

2.1.1 Base-Catalyzed Aldol-Type Condensation

This method involves the reaction of 2-methylquinoline with an aldehyde, typically formaldehyde or a higher aliphatic or aromatic aldehyde, in the presence of a base. The reaction proceeds via an aldol-type condensation followed by dehydration.

Protocol Trustworthiness: While seemingly straightforward, this reaction often requires harsh conditions, such as high temperatures and long reaction times, and can result in modest yields.[15]

2.1.2 Microwave-Assisted, Trifluoromethanesulfonamide-Mediated Olefination

A significant advancement in the condensation of 2-methylquinolines with aldehydes involves the use of microwave irradiation in the presence of trifluoromethanesulfonamide (TfNH₂).[15] This method offers rapid reaction times, mild conditions, and a broad substrate scope.[15]

Causality of Improvement: The microwave energy accelerates the reaction, while TfNH₂ facilitates the in situ formation of an aldimine, which then undergoes a more facile elimination to form the vinyl group.[15]

Experimental Protocol: Microwave-Assisted Synthesis of this compound Derivatives [15]

-

Combine 2-methylquinoline (1.0 mmol), the desired aldehyde (1.2 mmol), and TfNH₂ (1.2 mmol) in dimethylformamide (DMF) in a microwave vial.

-

Seal the vial and irradiate the mixture in a microwave reactor at 140-160°C for 10-20 minutes.

-

After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

| Entry | Aldehyde | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 140 | 20 | 83 |

| 2 | 4-Methoxybenzaldehyde | 160 | 20 | 91 |

| 3 | Butyraldehyde | 160 | 20 | 65 |

| 4 | Pyridine-4-carboxaldehyde | 160 | 20 | 78 |

| Table adapted from data presented in a study on microwave-assisted synthesis of 2-vinylquinolines.[15] |

Wittig Reaction Approach

An alternative, though less direct, route involves the Wittig reaction.[15] This method requires the synthesis of 2-quinolinecarboxaldehyde (2-formylquinoline) as a precursor.

Workflow Logic:

-

Oxidation of 2-Methylquinoline: 2-Methylquinoline can be oxidized to 2-quinolinecarboxaldehyde using a suitable oxidizing agent, such as selenium dioxide (SeO₂).[16]

-

Wittig Reaction: The resulting 2-quinolinecarboxaldehyde is then reacted with a phosphorus ylide (e.g., methylenetriphenylphosphorane) to form the this compound.

Authoritative Grounding: While effective, this approach is often limited by the availability and preparation of 2-quinolinecarboxaldehyde and the generation of stoichiometric amounts of triphenylphosphine oxide as a byproduct, which can complicate purification.[15]

Elimination Reactions

Elimination reactions provide another synthetic avenue to this compound, typically starting from a 2-(1-hydroxyethyl)quinoline or a 2-(1-haloethyl)quinoline precursor. These reactions generally proceed via E1 or E2 mechanisms.[17][18]

Mechanism Selection:

-

E1 Mechanism: This two-step process involves the formation of a carbocation intermediate followed by deprotonation. It is favored by good leaving groups and polar protic solvents.

-

E2 Mechanism: This is a one-step, concerted reaction where a base removes a proton simultaneously as the leaving group departs. It requires a strong base and an anti-periplanar arrangement of the proton and the leaving group.[17]

Zaitsev's Rule: In cases where multiple β-hydrogens are available for elimination, the reaction generally follows Zaitsev's rule, leading to the formation of the more substituted (and thus more stable) alkene.[19]

III. Precursor Synthesis: A Deeper Dive

The successful synthesis of this compound is critically dependent on the efficient preparation of its key precursors.

Synthesis of 2-Methylquinoline (Quinaldine)

As previously mentioned, the Skraup and Doebner-von Miller reactions are workhorse methods for the industrial-scale production of quinaldine.[8][9] Quinaldine is also recoverable from coal tar.[9]

Key Properties of Quinaldine: [8][9]

-

Appearance: Colorless to light yellow oily liquid

-

Molecular Formula: C₁₀H₉N

-

Molar Mass: 143.19 g/mol

-

Boiling Point: ~248 °C

Synthesis of 2-Formylquinoline (2-Quinolinecarboxaldehyde)

The synthesis of 2-formylquinoline is a crucial step for the Wittig-based approach.

Experimental Protocol: Oxidation of 2-Methylquinoline [16]

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylquinoline in a suitable solvent such as dioxane or ethanol.

-

Add a stoichiometric amount of selenium dioxide (SeO₂).

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the selenium byproduct.

-

The filtrate is concentrated, and the crude 2-formylquinoline is purified, typically by recrystallization or column chromatography.

Synthesis of 2-Chloro-3-formylquinolines

For the synthesis of more complex vinylquinoline derivatives, 2-chloro-3-formylquinolines are valuable intermediates. These can be synthesized via the Vilsmeier-Haack reaction of acetanilides.[20][21] This reaction uses a formylating agent generated from DMF and phosphorus oxychloride (POCl₃).[20]

IV. Visualization of Synthetic Pathways

To better illustrate the relationships between precursors and the final product, the following diagrams are provided.

Workflow for this compound Synthesis

Caption: Key synthetic pathways to this compound.

Microwave-Assisted Olefination Mechanism

Caption: Plausible mechanism for microwave-assisted olefination.

V. Conclusion

The synthesis of this compound is a topic of significant interest in organic and medicinal chemistry, owing to its utility as a versatile building block for the development of novel therapeutic agents and functional materials.[3][15] This guide has provided a comprehensive overview of the principal synthetic strategies, from the foundational construction of the quinoline core using classic named reactions to the direct conversion of 2-methylquinoline to the desired vinyl derivative.

For researchers and drug development professionals, a thorough understanding of these synthetic pathways, including the rationale behind the choice of precursors and reaction conditions, is paramount. The advent of modern techniques, such as microwave-assisted synthesis, has significantly improved the efficiency and accessibility of this compound and its derivatives, paving the way for further exploration of their chemical and biological properties.[15] The protocols and data presented herein serve as a robust foundation for the practical application of these synthetic methods in a research and development setting.

References

- 1. benchchem.com [benchchem.com]

- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. nbinno.com [nbinno.com]

- 9. Quinaldine - Wikipedia [en.wikipedia.org]

- 10. iipseries.org [iipseries.org]

- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Combes Quinoline Synthesis [drugfuture.com]

- 14. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dalalinstitute.com [dalalinstitute.com]

- 18. Khan Academy [khanacademy.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Vinylquinoline

Introduction: The Significance of 2-Vinylquinoline

This compound is a heterocyclic compound of considerable interest in medicinal chemistry, materials science, and organic synthesis.[1] Its quinoline core is a prevalent scaffold in a wide array of pharmacologically active molecules, including antimalarial agents like chloroquine and anticancer compounds.[1][2] The vinyl substituent at the 2-position serves as a versatile synthetic handle, enabling further molecular elaborations through various chemical transformations such as polymerization, cycloaddition, and cross-coupling reactions. This makes this compound a valuable building block for the synthesis of complex molecules, including drug candidates and functional polymers.[3]

This guide provides detailed experimental protocols for the synthesis of this compound, focusing on practical and accessible laboratory methods. We will delve into the underlying chemical principles of each synthetic strategy, offering insights into the rationale behind procedural steps to ensure both successful execution and a deeper understanding of the chemistry involved.

Overview of Synthetic Strategies

Several synthetic routes to this compound have been established, each with its own set of advantages and limitations. The most common approaches include:

-

Condensation of 2-Methylquinoline with Aldehydes: This is a direct and frequently employed method, particularly using formaldehyde, to introduce the vinyl group. It represents a cost-effective and straightforward approach.[4]

-

Microwave-Assisted Olefination: A modern and efficient method that significantly reduces reaction times and can improve yields through the use of microwave irradiation.[1]

-

Wittig Reaction: A classic and reliable method for olefination, involving the reaction of quinoline-2-carbaldehyde with a phosphonium ylide. Its primary limitation is the accessibility of the starting aldehyde.[1][5]

-

Palladium-Catalyzed Cross-Coupling Reactions: State-of-the-art methods, such as the Heck or Suzuki coupling, that offer high efficiency and functional group tolerance for the synthesis of vinylquinolines from haloquinoline precursors.[6][7]

This document will provide detailed protocols for the first two methods, as they offer a good balance of accessibility, efficiency, and educational value for researchers.

Protocol 1: Synthesis of this compound via Condensation with Formaldehyde

This method is based on the reaction of 2-methylquinoline with formaldehyde, facilitated by a secondary amine salt and an organic base.[4] The reaction proceeds through a Mannich-type intermediate, which then undergoes elimination to form the desired vinyl group.

Reaction Mechanism Overview

The reaction is thought to proceed via the formation of an electrophilic iminium ion from formaldehyde and diethylamine. The methyl group of 2-methylquinoline, being weakly acidic, is deprotonated by triethylamine to form a nucleophilic enamine-like species. This nucleophile then attacks the iminium ion. The resulting Mannich base intermediate undergoes subsequent elimination of the amine to yield the final this compound product.

Diagram of the Proposed Reaction Mechanism

References

- 1. Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. benchchem.com [benchchem.com]

- 4. CN101591291A - The synthetic method of this compound compounds - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]

Catalyst-Free Pathways for the Synthesis of 2-Vinylquinoline: An Application and Protocol Guide

Introduction: The Significance of 2-Vinylquinolines and the Drive Towards Catalyst-Free Synthesis

The 2-vinylquinoline scaffold is a privileged structural motif found in a diverse array of biologically active compounds and functional materials. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimalarial, anticancer, and antileishmanial properties. The vinyl group at the C2 position serves as a versatile synthetic handle for further molecular elaborations, making 2-vinylquinolines valuable building blocks in medicinal chemistry and materials science.